(E)-2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide
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Overview
Description
(E)-2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide is an organic compound characterized by the presence of a methoxyphenyl group, a methylphenyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 4-methylbenzylamine.
Formation of the Intermediate: The aldehyde group of 4-methoxybenzaldehyde reacts with the amine group of 4-methylbenzylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Sulfonation: The amine is reacted with a sulfonyl chloride to introduce the sulfonamide group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form a sulfonic acid.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of sulfonic acid derivatives.
Substitution: Formation of brominated or nitrated aromatic compounds.
Scientific Research Applications
(E)-2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenyl derivatives: Compounds with similar structures but different functional groups.
Sulfonamide derivatives: Compounds with variations in the sulfonamide group or the aromatic rings.
Uniqueness
(E)-2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-14-3-5-16(6-4-14)13-18-22(19,20)12-11-15-7-9-17(21-2)10-8-15/h3-12,18H,13H2,1-2H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFKGOBGZLGUMT-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C=CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)/C=C/C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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